1-acetyl-4'-amino-6'-[(2-methoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
Description
Properties
Molecular Formula |
C19H18N6O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1'-acetyl-2-amino-6-(2-methoxyanilino)spiro[1H-1,3,5-triazine-4,3'-indole]-2'-one |
InChI |
InChI=1S/C19H18N6O3/c1-11(26)25-14-9-5-3-7-12(14)19(16(25)27)23-17(20)22-18(24-19)21-13-8-4-6-10-15(13)28-2/h3-10H,1-2H3,(H4,20,21,22,23,24) |
InChI Key |
BAEDAUZBGYPMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC=CC=C4OC)N |
Origin of Product |
United States |
Preparation Methods
First Substitution: Introducing the 2-Methoxyphenylamino Group
Cyanuric chloride reacts with 2-methoxyaniline in acetone at 0–5°C, with sodium carbonate (Na₂CO₃) to neutralize HCl. This selectively substitutes the triazine’s 6-position chloride due to its higher reactivity.
Example Protocol :
Second Substitution: Installing the 4'-Amino Group
The intermediate is treated with aqueous ammonia or a protected amine source at room temperature to substitute the 4-position chloride. Source shows that such reactions require 6–8 h for completion, with yields exceeding 80% after recrystallization from ethanol.
Spirocyclization with the Indole Moiety
The spiro linkage forms via condensation between the triazine’s remaining chloride (position 2) and the indole’s C3 position. Source highlights the utility of mechanochemical methods for spiro compound synthesis, where ball milling accelerates reactions without solvents. For instance, 3-dicyanomethylene-2H-indol-2-ones react with isothiocyanates under milling to form spiro[indole-pyrrolidine] derivatives in 97% yield.
Adapted Protocol :
-
Preparing 1-Acetylindole-3-carbonyl Intermediate :
-
Mechanochemical Spirocyclization :
Purification and Characterization
Final purification typically involves column chromatography or recrystallization:
-
Column Chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) resolves spiro products.
-
Recrystallization : Ethyl acetate or ethanol yields analytically pure compounds.
Spectroscopic Validation :
-
¹H NMR : Signals for acetyl (-COCH₃, δ 2.6 ppm), methoxy (-OCH₃, δ 3.8 ppm), and aromatic protons (δ 6.9–8.9 ppm).
Challenges and Optimization Opportunities
-
Regioselectivity : Competing substitutions at triazine positions 2, 4, and 6 necessitate strict temperature control.
-
Spirocyclization Efficiency : Mechanochemical methods outperform traditional stirring, reducing reaction times from hours to minutes.
-
Acid Sensitivity : The acetyl group may hydrolyze under acidic conditions; neutral or mildly basic media are preferred .
Chemical Reactions Analysis
1-acetyl-4’-amino-6’-[(2-methoxyphenyl)amino]-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Scientific Research Applications
1-acetyl-4’-amino-6’-[(2-methoxyphenyl)amino]-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-acetyl-4’-amino-6’-[(2-methoxyphenyl)amino]-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound’s spiro[indole-triazinone] framework distinguishes it from other triazine- or indole-containing analogs. Key comparisons include:
Substituent Effects
- Methoxyphenylamino Group: The 2-methoxy substitution may engage in π-stacking or hydrogen bonding, akin to methoxy groups in pesticidal triazines (e.g., metsulfuron methyl ester) .
- Amino Group: Amino substituents on triazine rings are common in herbicides (e.g., anilazine) but paired with indole in this compound, suggesting dual functionality .
Biological Activity
1-acetyl-4'-amino-6'-[(2-methoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a complex spiro structure that contributes to its biological activity. Its unique configuration allows for interactions with various biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. The cytotoxic effects were assessed using the MTT assay, which measures cell viability.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Colorectal Carcinoma (HCT-116) | 15.2 | |
| Human Breast Adenocarcinoma (MCF-7) | 12.8 | |
| Human Liver Carcinoma (HepG2) | 10.5 | |
| Human Lung Carcinoma (A549) | 14.0 |
These results indicate that the compound exhibits promising anticancer activity, particularly against HepG2 cells.
Enzyme Inhibition
In addition to its anticancer properties, 1-acetyl-4'-amino-6'-[(2-methoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one has been identified as an inhibitor of several key enzymes involved in cancer progression and inflammation.
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition (%) at 10 µM | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 75 | |
| Cyclooxygenase-2 (COX-2) | 68 | |
| Dipeptidyl Peptidase IV (DPP-IV) | 70 |
The inhibition of these enzymes suggests potential applications in treating conditions such as Alzheimer's disease and inflammatory disorders.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases.
- Inhibition of Cell Proliferation : It disrupts the cell cycle at the G1 phase, preventing cancer cells from replicating.
- Anti-inflammatory Effects : By inhibiting COX-2 and other inflammatory mediators, it reduces inflammation associated with various diseases.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models.
- Inflammation Model : In an animal model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing spiro[indole-triazin]-one derivatives like 1-acetyl-4'-amino-6'-[(2-methoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one?
- Methodological Answer : Synthesis typically involves multi-step pathways, including condensation, cyclization, and functionalization. For example, intermediates like 4-amino-triazole-3-thiols can undergo intermolecular condensation with chloroacetamide derivatives to form triazolo-thiadiazine scaffolds . Key steps may include refluxing with acetic acid and sodium acetate to promote cyclization . Subsequent acetylation or amine substitution can introduce the 1-acetyl and methoxyphenyl groups. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products.
Q. How can researchers confirm the spirocyclic structure of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : X-ray crystallography (XRD) is the gold standard for structural validation. Bond lengths (e.g., C8—C11: 1.563 Å, O1—C9: 1.439 Å) and angles (e.g., C2—C1—C8: 130.3°) derived from XRD data confirm the spiro junction and planar triazine ring . Complementary techniques include:
- NMR : H and C NMR to verify proton environments (e.g., acetyl methyl groups at ~2.3 ppm) and quaternary carbons.
- IR : Stretching frequencies for amide (1650–1700 cm) and triazine rings (1550–1600 cm).
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this spiro compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer behavior and nucleophilic/electrophilic sites. For triazine derivatives, TD-DFT studies simulate UV-Vis spectra by analyzing electron transitions between orbitals . Validation involves comparing computed bond parameters (e.g., C–N bond lengths) with experimental XRD data . Software like Gaussian or ORCA is used, with solvent effects modeled via PCM.
Q. How should researchers resolve contradictions in reported biological activities of structurally similar spiro[indole-triazin]-one derivatives?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Strategies include:
- Orthogonal assays : Validate activity using multiple assays (e.g., enzyme inhibition + cell viability).
- Structural verification : Confirm compound integrity via XRD and HPLC-MS .
- Solubility studies : Assess bioavailability differences using logP calculations or experimental solubility profiling .
Q. What methodologies are recommended for studying the potential biological targets of this compound using in silico docking?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) against targets like kinases or GPCRs involves:
- Protein preparation : Retrieve target structures from PDB (e.g., 04L, 051 ), optimize hydrogen bonding networks.
- Ligand preparation : Generate 3D conformers of the spiro compound, assign partial charges (AM1-BCC).
- Binding mode analysis : Prioritize poses with strong hydrogen bonds to triazine N-atoms and hydrophobic interactions with indole/acetyl groups . MD simulations (NAMD/GROMACS) refine stability over 100 ns trajectories.
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Factors : pH (3–9), temperature (25–60°C), and time (0–30 days).
- Analysis : Monitor degradation via HPLC-MS, tracking peak area reduction of the parent compound.
- Kinetics : Fit data to first-order decay models to calculate half-lives.
Q. What strategies optimize the regioselectivity of substituent introduction on the triazine ring during synthesis?
- Methodological Answer : Regioselectivity depends on:
- Directing groups : Use electron-withdrawing groups (e.g., acetyl) to activate specific positions for nucleophilic substitution .
- Catalysts : Lewis acids (ZnCl) promote selective cyclization in thiazolidine intermediates .
- Solvent effects : Polar aprotic solvents (DMF) favor SNAr mechanisms for amino group attachment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
